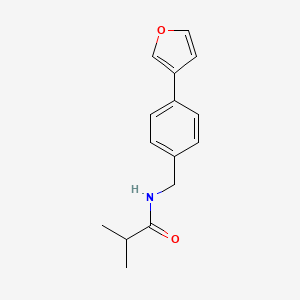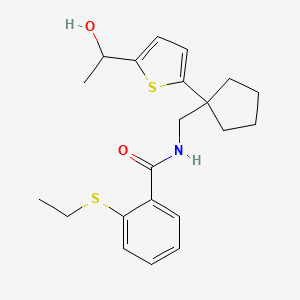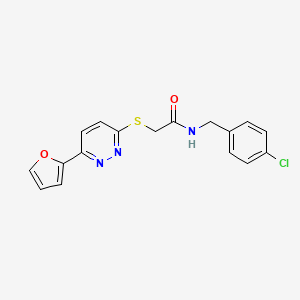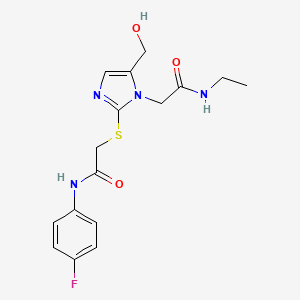![molecular formula C19H18ClNO3 B2909411 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1790706-14-7](/img/structure/B2909411.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the family of cathinone derivatives. It is also known as N-ethylpentylone or ephylone. This compound has gained significant attention in the scientific community due to its potential applications in research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolidine ring followed by the introduction of the benzodioxole and chlorophenyl groups. The final step involves the addition of the ethanone group.
Starting Materials
4-bromo-2-chlorobenzene, benzo[d][1,3]dioxole, 1-pyrrolidinecarboxaldehyde, sodium hydride, 2-chloroacetophenone, acetic acid, sodium acetate, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine, a. Dissolve 1-pyrrolidinecarboxaldehyde (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add benzo[d][1,3]dioxole (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine., Step 2: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene, a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv)., b. Add 4-bromo-2-chlorobenzene (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene., Step 3: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, a. Dissolve 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add 2-chloroacetophenone (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone.
作用机制
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the dopamine transporter and norepinephrine transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety.
生化和生理效应
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to increase heart rate and blood pressure.
实验室实验的优点和局限性
The advantages of using 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its potent inhibition of the dopamine transporter and norepinephrine transporter, which can lead to improved mood and reduced anxiety. However, the limitations of using this compound include its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for research on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone. These include studying its potential applications in treating depression and anxiety disorders, as well as its potential for abuse and addiction. Further research is also needed to determine the long-term effects of this compound on the brain and body.
科学研究应用
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter and norepinephrine transporter. This compound has also been studied for its potential applications in treating depression and anxiety disorders.
属性
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)


![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)


![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2909340.png)
![N-[2,2-Dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]prop-2-enamide](/img/structure/B2909341.png)
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)
![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2909348.png)